molecular formula C11H14O2 B3358814 (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol CAS No. 82110-16-5

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol

Cat. No.: B3358814
CAS No.: 82110-16-5
M. Wt: 178.23 g/mol
InChI Key: VPXLNWRTGPPGRS-WDEREUQCSA-N
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Description

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol is a chiral compound with significant importance in organic chemistry. It features a tetrahydropyran ring with a phenyl group attached to the second carbon and a hydroxyl group on the fourth carbon. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For instance, a typical synthetic route might involve the reduction of a corresponding ketone or aldehyde precursor using chiral catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation or enzymatic reduction processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for further applications.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism by which (2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol exerts its effects is largely dependent on its interactions with other molecules. Its chiral nature allows it to interact selectively with enzymes and receptors, influencing biological pathways and processes. The specific molecular targets and pathways involved can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-Phenyltetrahydro-2H-pyran-4-ol: The enantiomer of the compound, which has different stereochemistry and potentially different reactivity and interactions.

    Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents, which can influence their chemical and biological properties.

Uniqueness

(2R,4S)-2-Phenyltetrahydro-2H-pyran-4-ol is unique due to its specific stereochemistry, which can significantly impact its reactivity and interactions. This makes it a valuable compound in various fields, particularly in the synthesis of chiral molecules and in studies requiring precise stereochemical control.

Properties

IUPAC Name

(2R,4S)-2-phenyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLNWRTGPPGRS-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@H]1O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465382
Record name cis-2-phenyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82110-16-5
Record name cis-2-phenyltetrahydro-2H-pyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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